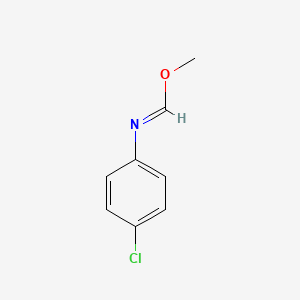
Methyl (4-chlorophenyl)imidoformate
Descripción general
Descripción
“Methyl (4-chlorophenyl)imidoformate” is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol .
Physical And Chemical Properties Analysis
“Methyl (4-chlorophenyl)imidoformate” has a molecular weight of 169.61 g/mol . The specific physical and chemical properties such as boiling point and storage conditions are not directly provided in the search results . For a detailed analysis of physical and chemical properties, it is recommended to refer to a specialized database or literature.Aplicaciones Científicas De Investigación
Degradation and Mineralization of Chlorophenols
One study explored the rate parameters for the degradation/mineralization of 4-chlorophenol using organic oxidants like peroxy acetic acid (PAA), para nitro benzoic acid (PNBA), and methyl ethyl ketone peroxide (MEKP) in basic media, combined with UV irradiation. This research is crucial for understanding how chlorophenols, which are similar in structure to Methyl (4-chlorophenyl)imidoformate, are broken down in environmental settings, providing insights into potential cleanup strategies for contaminated water sources (Sharma, Mukhopadhyay, & Murthy, 2012).
Catalysis and Methylation of Chlorophenols
Another study focused on the vapor phase ortho-methylation of 4-chlorophenol with methanol over Mn2O3 catalysts, revealing the influence of catalyst morphology on the methylation process. This work contributes to the broader field of chemical synthesis, particularly in modifying the properties of compounds similar to Methyl (4-chlorophenyl)imidoformate for various applications (Gui et al., 2021).
Phototransformation of Environmental Pollutants
Research on the phototransformation of environmental pollutants like 4-chlorophenol, using metallophthalocyanines supported on electrospun polymer fibers, provides valuable data on how compounds structurally related to Methyl (4-chlorophenyl)imidoformate can be degraded under specific conditions. This is especially relevant for the treatment of industrial effluents and reducing environmental pollution (Zugle & Nyokong, 2013).
Photoelectrochemical Sensors for Detecting Chlorophenols
The development of a sensitive photoelectrochemical sensor based on the heterojunction between BiPO4 nanocrystal and BiOCl nanosheet for detecting 4-CP highlights the use of advanced materials in environmental monitoring. This research underscores the potential for creating sensitive detectors for chlorophenols and related compounds, which could have applications in ensuring water quality and safety (Yan et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
methyl N-(4-chlorophenyl)methanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-11-6-10-8-4-2-7(9)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUDANRXSBCHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-chlorophenyl)imidoformate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Methylamino)-4-phenylcyclohexyl]methanol](/img/structure/B1454495.png)
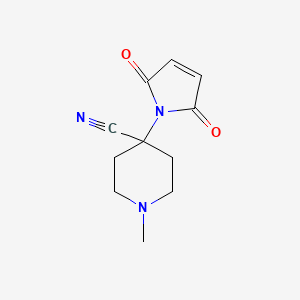


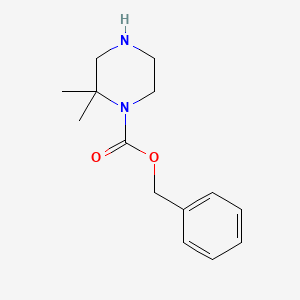
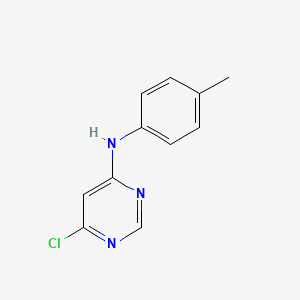

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)
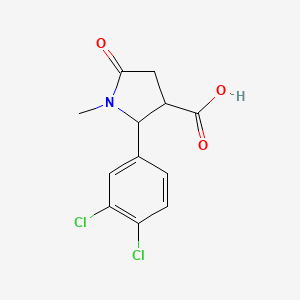
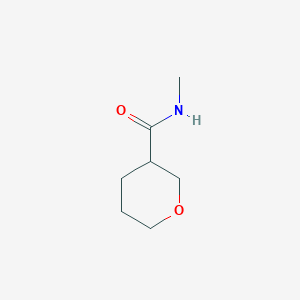


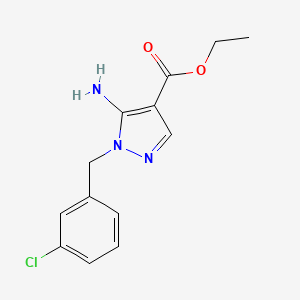
![2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B1454518.png)